molecular formula C20H19N3O2 B15194000 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- CAS No. 143707-94-2

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-

Cat. No.: B15194000
CAS No.: 143707-94-2
M. Wt: 333.4 g/mol
InChI Key: YRBDIKOYTPKETQ-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and naphthoxazolylmethylamino groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced via alkylation reactions using suitable alkyl halides and a base.

    Attachment of the Naphthoxazolylmethylamino Group: This step involves the reaction of the pyridinone intermediate with a naphthoxazole derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-
  • 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-
  • 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- lies in its specific substituents and their arrangement, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

143707-94-2

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

3-(benzo[f][1,3]benzoxazol-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C20H19N3O2/c1-3-13-8-17(20(24)22-12(13)2)21-11-19-23-16-9-14-6-4-5-7-15(14)10-18(16)25-19/h4-10,21H,3,11H2,1-2H3,(H,22,24)

InChI Key

YRBDIKOYTPKETQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC4=CC=CC=C4C=C3O2)C

Origin of Product

United States

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